

Decoding the Descarbon Sildenafil-d3 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Descarbon Sildenafil-d3

Cat. No.: B019351

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Descarbon Sildenafil-d3**.

Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate bioanalytical and pharmacokinetic studies.

Quantitative Data Summary

A Certificate of Analysis for **Descarbon Sildenafil-d3** quantifies its key chemical and physical properties. The following tables summarize the typical data points you would encounter.

Table 1: Identification and General Properties

Parameter	Specification	Typical Value
Product Name	Descarbon Sildenafil-d3	Descarbon Sildenafil-d3
CAS Number	1126745-90-1	1126745-90-1
Molecular Formula	C ₂₂ H ₂₇ D ₃ N ₆ O ₄ S	C ₂₂ H ₂₇ D ₃ N ₆ O ₄ S
Molecular Weight	477.60 g/mol	477.60 g/mol
Appearance	Off-white to white solid	Conforms

Table 2: Purity and Composition

Parameter	Method	Specification	Typical Value
Purity (Chemical)	HPLC	≥ 97.0%	97.7% ^{[1][2]}
Isotopic Purity (d ₃)	Mass Spectrometry	≥ 98%	99 atom % D ^{[1][2]}
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Related Impurities	HPLC	Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.5%	Conforms

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Descarbon Sildenafil-d₃** and to identify and quantify any related impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)

- Phosphate buffer (e.g., 10 mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid
- Water (HPLC grade)
- **Descarbon Sildenafil-d3** reference standard and sample

Procedure:

- Mobile Phase Preparation: A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v) is prepared, filtered through a 0.45 μm membrane filter, and degassed by sonication.[\[3\]](#)
- Standard Solution Preparation: A known concentration of the **Descarbon Sildenafil-d3** reference standard is accurately weighed and dissolved in the mobile phase to prepare a standard solution (e.g., 10 $\mu\text{g/mL}$).[\[3\]](#)
- Sample Solution Preparation: The **Descarbon Sildenafil-d3** sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[\[3\]](#)
 - Injection Volume: 20 μL [\[3\]](#)
 - Column Temperature: Ambient
 - UV Detection Wavelength: 230 nm[\[3\]](#)
- Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the main peak and any impurity peaks are recorded.
- Calculation: The purity is calculated by comparing the peak area of the **Descarbon Sildenafil-d3** in the sample to the total peak area of all components in the chromatogram. Impurities are identified by their relative retention times compared to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of **Descarbon Sildenafil-d3** and to determine its isotopic purity.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

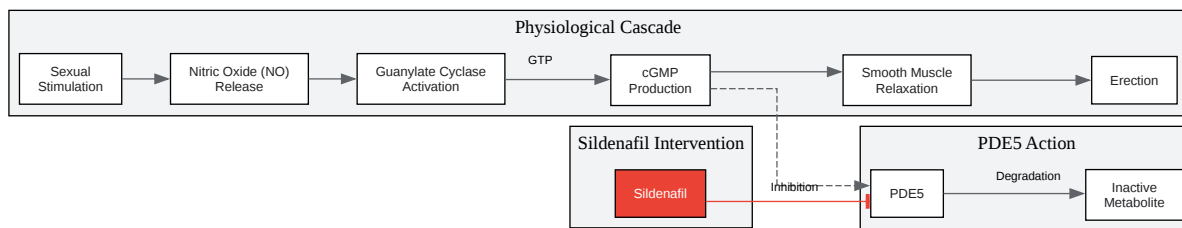
Procedure:

- Sample Introduction: A dilute solution of **Descarbon Sildenafil-d3** is introduced into the mass spectrometer, typically via direct infusion or after separation by LC.
- Ionization: The sample is ionized using ESI in positive ion mode.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The monoisotopic mass of the protonated molecule $[M+H]^+$ is observed to confirm the identity.^[1]
- Isotopic Purity Determination: The relative intensities of the molecular ion peaks corresponding to the deuterated (d_3) and non-deuterated (d_0) forms of sildenafil are measured. The isotopic purity is calculated as the percentage of the d_3 species relative to the sum of all isotopic species.

Visualizations

Sildenafil Mechanism of Action

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).^{[4][5]} In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.^[6] NO activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).^[6] cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood.^[6] PDE5 is the enzyme responsible for the degradation of cGMP.^[4] By inhibiting PDE5, sildenafil enhances the effect of NO by increasing the levels of cGMP, leading to improved erections.^{[4][6]}

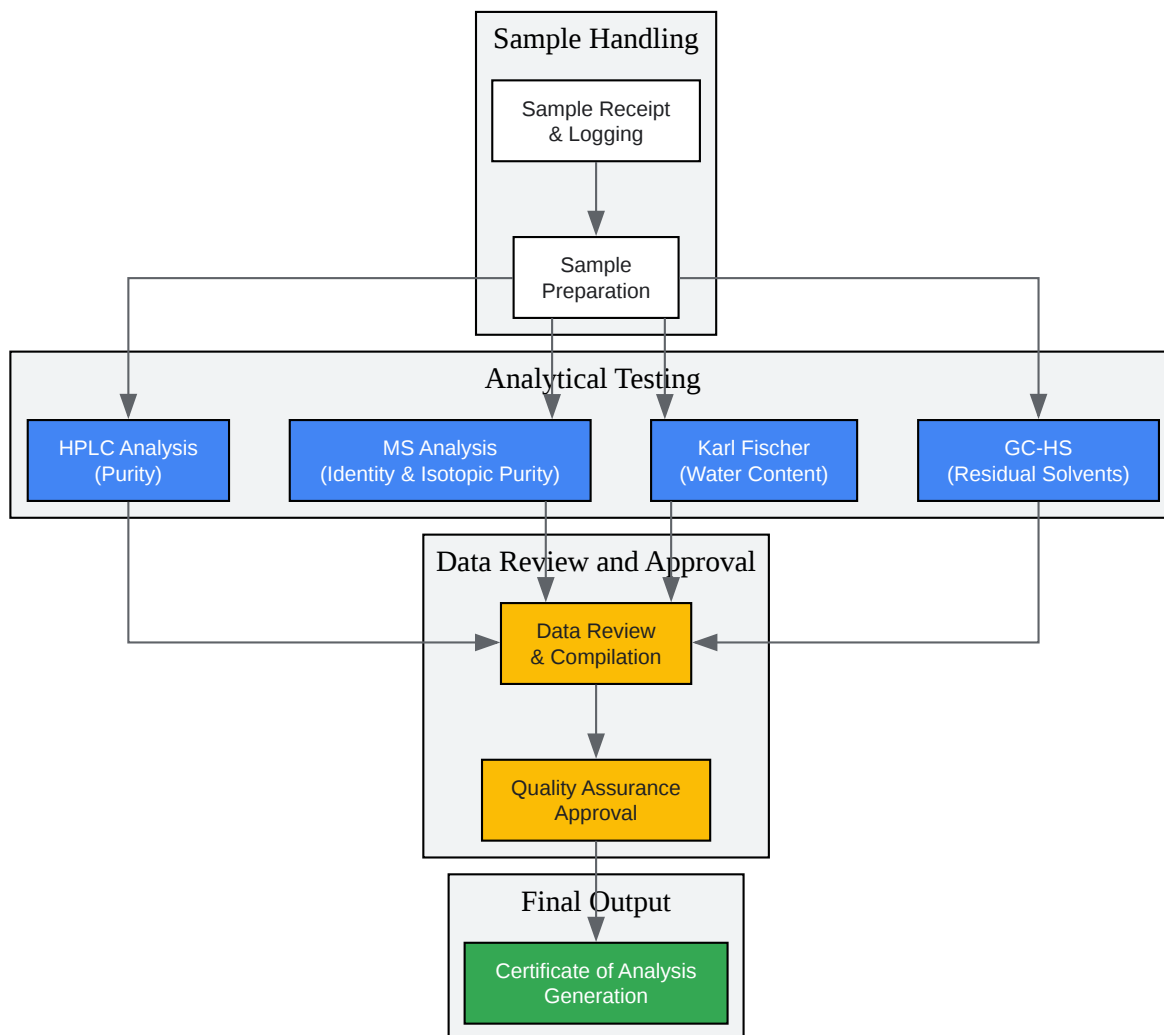


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Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Analytical Workflow for CoA Generation

The generation of a Certificate of Analysis is a multi-step process that ensures the quality and consistency of the product.



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Caption: Workflow for generating a Certificate of Analysis.

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